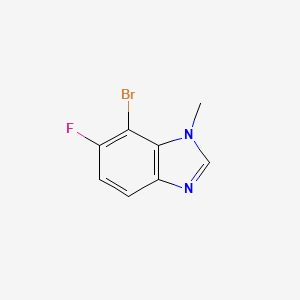
5-Bromo-8-(methylsulfanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-(methylsulfanyl)quinoline is a derivative of quinoline, a class of N-heterocyclic compounds known for their wide range of biological activities. Quinoline derivatives are significant in pharmaceutical chemistry due to their antimicrobial, antimalarial, antibacterial, antiparasitic, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-(methylsulfanyl)quinoline typically involves the bromination of 8-substituted quinolines. One common method is the direct bromination using elemental bromine in the presence of a catalyst such as aluminum chloride . Another method involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents using reagents like phenylboronic acids in Suzuki–Miyaura coupling.
Oxidation and Reduction: These reactions can modify the quinoline ring or the methylsulfanyl group, leading to different derivatives with varied biological activities.
Common Reagents and Conditions
Bromination: Elemental bromine and aluminum chloride as a catalyst.
Suzuki–Miyaura Coupling: Boron reagents and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further modified to enhance their biological activities .
Aplicaciones Científicas De Investigación
5-Bromo-8-(methylsulfanyl)quinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-8-(methylsulfanyl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its methylsulfanyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets .
Propiedades
IUPAC Name |
5-bromo-8-methylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFVVVGDVEAHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(=C(C=C1)Br)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B8251327.png)


![disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+);tetrahydrate](/img/structure/B8251342.png)








![Dimethyl 2-[[(5-bromopyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B8251425.png)
